(E)-4-(6-fluoro-2-(2-(5-nitrofuran-2-yl)vinyl)quinazolin-4-ylamino)phenol
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Overview
Description
4-({6-Fluoro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinazolinyl}amino)phenol is a complex organic compound with the molecular formula C20H13FN4O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-Fluoro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinazolinyl}amino)phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of 4-fluorophenol to produce 5-fluoro-2-nitrophenol .
Industrial Production Methods
This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-({6-Fluoro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinazolinyl}amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-({6-Fluoro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinazolinyl}amino)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-({6-Fluoro-2-[2-(5-nitro-2-furyl
Properties
Molecular Formula |
C20H13FN4O4 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-[[6-fluoro-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-yl]amino]phenol |
InChI |
InChI=1S/C20H13FN4O4/c21-12-1-8-17-16(11-12)20(22-13-2-4-14(26)5-3-13)24-18(23-17)9-6-15-7-10-19(29-15)25(27)28/h1-11,26H,(H,22,23,24)/b9-6+ |
InChI Key |
ZUBGQONHCPIWFN-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=C2C=C(C=C3)F)/C=C/C4=CC=C(O4)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=C2C=C(C=C3)F)C=CC4=CC=C(O4)[N+](=O)[O-])O |
Origin of Product |
United States |
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